
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide, also known as 2-CN-PP, is a chemical compound that has shown potential for various scientific research applications.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide involves the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of AKT and mTOR, which are key regulators of cell growth and proliferation. Additionally, this compound has been found to induce the expression of pro-apoptotic proteins, leading to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, leading to a decrease in cell viability. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, which can help reduce oxidative stress and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress in the body. However, one limitation of using this compound is its potential toxicity, which can limit its use in vivo.
Zukünftige Richtungen
Future studies could focus on optimizing the synthesis method of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide to improve its yield and purity. Additionally, further research could investigate the potential of this compound in combination with other anti-cancer drugs to enhance its efficacy. Furthermore, studies could explore the potential of this compound in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications, particularly in cancer treatment. Its ability to induce apoptosis and inhibit cell proliferation, as well as its anti-inflammatory and antioxidant properties, make it a promising candidate for further research. However, its potential toxicity and limitations in vivo must be taken into consideration. Future studies could focus on optimizing its synthesis method and investigating its potential in combination with other drugs for enhanced efficacy.
Synthesemethoden
The synthesis of (E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide involves the reaction of 2-hydroxybenzaldehyde, 3-methoxy-4-pentanone, and malononitrile in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-3-4-7-12-28-20-11-10-16(14-21(20)27-2)13-17(15-23)22(26)24-18-8-5-6-9-19(18)25/h5-6,8-11,13-14,25H,3-4,7,12H2,1-2H3,(H,24,26)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBSAYRCXCAQDB-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

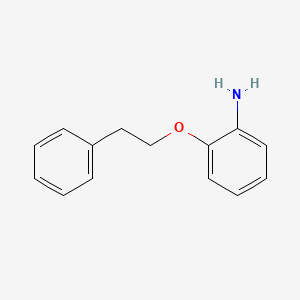
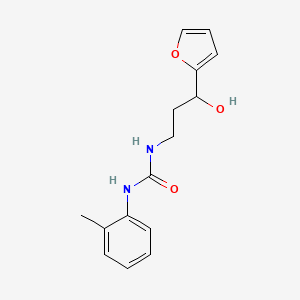

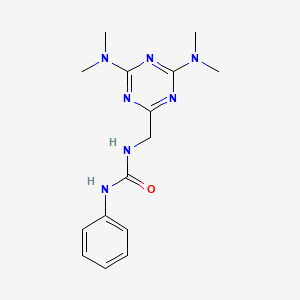
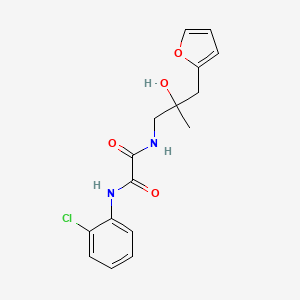

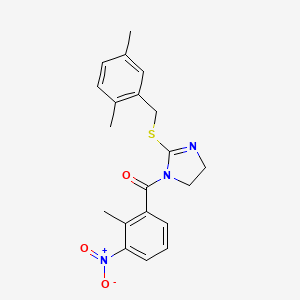



![1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2738777.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2738780.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2738782.png)